3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Beschreibung
3-Chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic benzamide derivative characterized by a pyridazine core substituted with a 4-methylphenyl group at position 4. The compound features a 3-chlorobenzamide moiety linked via an ethoxyethyl chain to the pyridazine ring. The chloro substituent at the benzamide’s meta-position may influence electronic properties and binding affinity, while the 4-methylphenyl group on pyridazine could enhance lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-5-7-15(8-6-14)18-9-10-19(24-23-18)26-12-11-22-20(25)16-3-2-4-17(21)13-16/h2-10,13H,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRLEBSYNCJFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Analyse Chemischer Reaktionen
3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a decrease in the activity of these targets. This can result in various biological effects, such as the inhibition of cell growth or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with the target molecule, differing in substituents, linker groups, or core scaffolds.
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula.
Detailed Analysis of Structural Differences and Implications
Core Scaffold Variations: The target compound’s benzamide-pyridazine hybrid contrasts with I-6232’s benzoate ester and phenethylamino linker. The ester in I-6232 may confer lower metabolic stability compared to the amide bond in the target compound .
Substituent Effects: The 3-chloro group in the target compound vs. 4-chloro in the piperazine-linked analog () may lead to divergent electronic profiles. The 4-methylphenyl group (target) vs. 4-methoxyphenyl () modifies lipophilicity: methyl increases hydrophobicity, whereas methoxy introduces polarity, affecting membrane permeability .
Linker Modifications: The ethoxyethyl linker in the target compound is shorter and more flexible than the piperazine linker in ’s analog. Piperazine’s basic nitrogen could enhance solubility but may introduce pH-dependent ionization .
Pharmacokinetic Considerations :
- Trifluoropropyl and triazolopyridine groups in Example 285 () are associated with improved metabolic stability and prolonged half-life, features absent in the target compound .
Biologische Aktivität
3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated benzamide structure with a pyridazine moiety, which is critical for its biological activity. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, especially in the realm of kinase inhibition and receptor modulation.
The primary mechanism of action of 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide appears to involve the inhibition of specific kinases and receptors. Studies indicate that compounds with similar structures often target signaling pathways involved in cell proliferation and survival, making them candidates for cancer therapy.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on RET kinase, a known target in several cancers:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| K562 (CML) | 67 | RET kinase inhibition |
| Ba/F3 BCR-ABL1 WT | 47 | Selective inhibition |
These results highlight the compound's potency and selectivity against specific cancer types, particularly those driven by aberrant kinase activity.
Case Study 1: RET Kinase Inhibition
A study conducted by Han et al. (2016) synthesized a series of benzamide derivatives, including 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide. The results demonstrated that this compound effectively inhibited RET kinase activity in both molecular and cellular assays. The study reported that the compound significantly reduced cell proliferation in RET-driven tumors, indicating its potential as an anticancer agent.
Case Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies are crucial for understanding the drug's behavior in biological systems. Preliminary data suggest that 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has favorable absorption characteristics, with a bioavailability estimated at around 40%. This aspect is vital for its development as an oral therapeutic agent.
Research Findings
Recent research has focused on optimizing the structure of benzamide derivatives to enhance their biological activity. Modifications to the pyridazine ring and substitution patterns on the benzamide moiety have been systematically studied to improve potency and selectivity.
| Modification | Effect |
|---|---|
| Addition of methyl groups | Increased potency against RET |
| Chlorination at different sites | Altered selectivity profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
